Cas no 1316122-39-0 (Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate)

Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate
- ethyl 5-bromo-2-(2-methoxyethylamino)pyrimidine-4-carboxylate
- SCHEMBL2161243
- SB58567
- DB-187185
- Ethyl5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate
- 5-Bromo-2-(2-methoxy-ethylamino)-pyrimidine-4-carboxylic acid ethyl ester
- 1316122-39-0
- BEZYYIGWMSZBAM-UHFFFAOYSA-N
- Ethyl 2-(2-methoxyethylamino)-5-bromopyrimidine-4-carboxylate
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- インチ: InChI=1S/C10H14BrN3O3/c1-3-17-9(15)8-7(11)6-13-10(14-8)12-4-5-16-2/h6H,3-5H2,1-2H3,(H,12,13,14)
- InChIKey: BEZYYIGWMSZBAM-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=NC(=NCCOC)NC=C1Br
計算された属性
- 精确分子量: 303.02185g/mol
- 同位素质量: 303.02185g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 243
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 73.3Ų
Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1806181-1g |
Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate |
1316122-39-0 | 98% | 1g |
¥6636.00 | 2024-08-09 | |
Chemenu | CM165830-1g |
ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate |
1316122-39-0 | 95% | 1g |
$720 | 2021-08-05 | |
Chemenu | CM165830-1g |
ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate |
1316122-39-0 | 95% | 1g |
$626 | 2024-08-02 | |
Alichem | A089005268-1g |
Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate |
1316122-39-0 | 95% | 1g |
626.20 USD | 2021-06-01 |
Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylateに関する追加情報
Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate: A Comprehensive Overview
Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate, with the CAS number 1316122-39-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of this compound is characterized by a pyrimidine ring system, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The substituents on this ring include a bromine atom at position 5, an amino group substituted with a methoxyethyl chain at position 2, and an ethoxycarbonyl group at position 4.
The pyrimidine ring is a fundamental structural motif in many bioactive compounds, including nucleosides, antiviral agents, and anticancer drugs. The presence of the bromine atom at position 5 introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and potentially enhance its bioactivity. The amino group at position 2 is further substituted with a methoxyethyl chain, which adds hydroxyl groups to the structure. This substitution can improve the compound's solubility in aqueous environments and enhance its pharmacokinetic properties.
Recent studies have highlighted the potential of Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate as a lead compound in drug development. For instance, research has shown that pyrimidine derivatives with similar substitutions exhibit potent antitumor activity by targeting specific oncogenic pathways. The ethoxycarbonyl group at position 4 plays a crucial role in modulating the compound's stability and bioavailability. Additionally, the methoxyethyl substitution on the amino group has been shown to enhance the compound's ability to penetrate cellular membranes, making it more effective in delivering therapeutic agents to target sites.
In terms of synthesis, Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate can be prepared through various routes, including nucleophilic aromatic substitution and condensation reactions. One common approach involves the reaction of a bromopyrimidine derivative with an appropriate amine precursor in the presence of a coupling agent. The choice of reaction conditions, such as temperature and solvent, significantly influences the yield and purity of the final product. Recent advancements in catalytic methods have further streamlined the synthesis process, enabling researchers to produce this compound with higher efficiency and precision.
The biological evaluation of Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate has revealed promising results in preclinical studies. For example, this compound has demonstrated selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, studies have indicated that it may inhibit key enzymes involved in inflammation and oxidative stress, making it a candidate for treating chronic inflammatory diseases. The bromine atom at position 5 has been identified as a critical determinant of these biological activities, as its presence enhances the molecule's ability to interact with target proteins.
From an analytical standpoint, Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into the compound's molecular structure and purity. For instance, NMR spectroscopy can be used to confirm the positions of substituents on the pyrimidine ring and to analyze the stereochemistry of chiral centers if present.
In conclusion, Ethyl 5-bromo-2-((2-methoxyethyl)amino)pyrimidine-4-carboxylate represents a valuable addition to the arsenal of bioactive compounds being explored for therapeutic applications. Its unique structural features and promising biological profile make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanism of action and potential uses, this compound holds great promise for advancing modern medicine.
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